molecular formula C26H22O5 B2530084 2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid CAS No. 500204-22-8

2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid

Cat. No.: B2530084
CAS No.: 500204-22-8
M. Wt: 414.457
InChI Key: PKNZZFJXWYSIPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid is a synthetic organic compound with a complex structure. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a chromenone core, substituted with benzyl, dimethyl, and phenylacetic acid groups, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Substitution Reactions: The benzyl and dimethyl groups are introduced through Friedel-Crafts alkylation reactions. These reactions require the presence of a Lewis acid catalyst such as aluminum chloride.

    Esterification and Hydrolysis: The phenylacetic acid moiety is introduced through esterification followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group in the chromenone core to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., NH₃) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure suggests potential biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: It may be investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The chromenone core is known to interact with various biological pathways, potentially affecting processes like inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A simpler chromenone derivative with known anticoagulant properties.

    Warfarin: A well-known anticoagulant that also contains a chromenone core.

    Flavonoids: A class of compounds with a similar core structure, known for their antioxidant properties.

Uniqueness

2-(3-Benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of benzyl, dimethyl, and phenylacetic acid groups differentiates it from other chromenone derivatives, potentially leading to unique interactions and effects in various applications.

Properties

IUPAC Name

2-(3-benzyl-4,7-dimethyl-2-oxochromen-5-yl)oxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22O5/c1-16-13-21(30-24(25(27)28)19-11-7-4-8-12-19)23-17(2)20(26(29)31-22(23)14-16)15-18-9-5-3-6-10-18/h3-14,24H,15H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNZZFJXWYSIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC3=CC=CC=C3)C)C(=C1)OC(C4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.